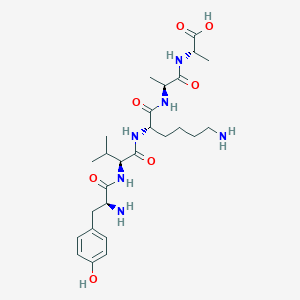![molecular formula C40H26N2 B14235832 2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline CAS No. 494796-46-2](/img/structure/B14235832.png)
2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline is an organic compound known for its unique structural properties and applications in various scientific fields. This compound features a quinoxaline core substituted with two 4-(naphthalen-1-yl)phenyl groups, making it a subject of interest in materials science and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline typically involves the condensation of 1,2-diaminobenzene with 1,2-diketones substituted with 4-(naphthalen-1-yl)phenyl groups. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetic acid under reflux conditions . The reaction yields the desired quinoxaline derivative after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully hydrogenated quinoxaline derivatives.
Applications De Recherche Scientifique
2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline has several applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent electroluminescent properties.
Photodetectors: The compound’s sensitivity to light makes it suitable for use in organic photodetectors.
Materials Science: Its unique structural properties are explored for the development of new materials with specific electronic and optical characteristics.
Mécanisme D'action
The mechanism by which 2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline exerts its effects is primarily related to its electronic structure. The conjugated system allows for efficient charge transfer and light absorption, making it effective in applications like OLEDs and photodetectors. The molecular targets and pathways involved include interactions with dopant molecules and energy transfer processes that enhance electroluminescence and color purity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine: Known for its use in OLEDs due to its similar electroluminescent properties.
N4,N4’-Di(naphthalen-1-yl)-N4,N4’-bis(4-vinylphenyl)biphenyl-4,4’-diamine: Used in organic electronics and solar cells for its charge transport properties.
Uniqueness
2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline stands out due to its specific quinoxaline core, which provides unique electronic properties and stability. This makes it particularly suitable for applications requiring high-performance materials with excellent light-emitting and charge transport characteristics.
Propriétés
Numéro CAS |
494796-46-2 |
|---|---|
Formule moléculaire |
C40H26N2 |
Poids moléculaire |
534.6 g/mol |
Nom IUPAC |
2,3-bis(4-naphthalen-1-ylphenyl)quinoxaline |
InChI |
InChI=1S/C40H26N2/c1-3-13-33-27(9-1)11-7-15-35(33)29-19-23-31(24-20-29)39-40(42-38-18-6-5-17-37(38)41-39)32-25-21-30(22-26-32)36-16-8-12-28-10-2-4-14-34(28)36/h1-26H |
Clé InChI |
WKUBIWMYPQIWPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=NC5=CC=CC=C5N=C4C6=CC=C(C=C6)C7=CC=CC8=CC=CC=C87 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


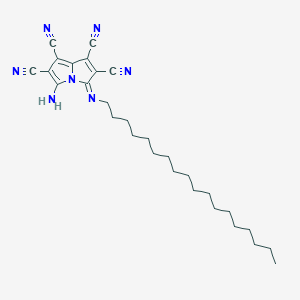
![(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol](/img/structure/B14235758.png)

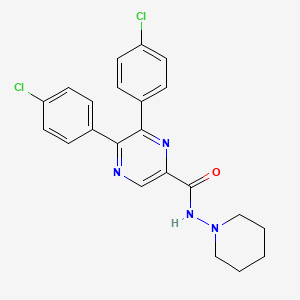
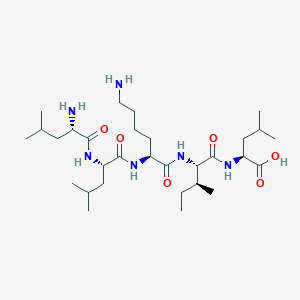
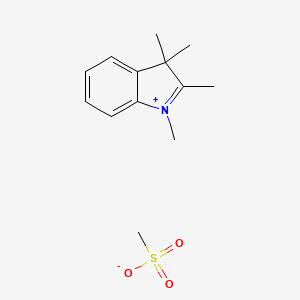


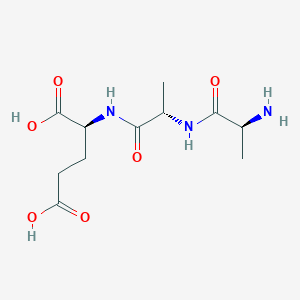

![1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14235811.png)
